Home > Products > Building Blocks P12523 > 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one - 155690-79-2

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-1465936
CAS Number: 155690-79-2
Molecular Formula: C7H4BrN3O
Molecular Weight: 226.033
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-((6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy []. The crystal structure was determined using single-crystal X-ray diffraction, and the optimized molecular structure was calculated using density functional theory (DFT) [].

Relevance: This compound is a derivative of 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one, incorporating a urea linker and a 2,4-difluorophenyl group [].

7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

Compound Description: BCTP is a transient receptor potential vanilloid type 1 (TRPV1) antagonist with potent analgesic properties []. Unlike other TRPV1 antagonists, BCTP does not induce significant hyperthermia in rodents at doses providing maximal analgesia []. BCTP inhibits human and rat TRPV1 activation by capsaicin and low pH [].

Relevance: BCTP and 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one share a core pyrido[2,3-d]pyrimidin-4(1H)-one structure []. BCTP has substitutions at the 6 and 7 positions, demonstrating the potential for modifying this scaffold to achieve desired biological activities [].

2,3,5,7-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This series of derivatives was prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides []. The compounds were synthesized to explore their antibacterial activity against Gram-positive and Gram-negative bacteria []. Among them, compound 7c demonstrated notable antibacterial activity [].

Relevance: These compounds share the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold with 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one []. The presence of various substituents at the 2,3,5, and 7 positions highlights the versatility of this core structure for developing compounds with diverse biological activities [].

2-Methyl-3H-pyrido[2,3-d]pyrimidin-4-ones

Compound Description: This series of compounds, substituted at position 3, were synthesized by reacting 2-methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one with various amines []. Their structures were confirmed by elemental analysis, IR, and 1H NMR spectra [].

Relevance: These derivatives belong to the pyrido[2,3-d]pyrimidin-4-one class, similar to 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one []. The substitutions at the 2 and 3 positions illustrate the possibility of modifying the core structure to explore structure-activity relationships.

Overview

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by a fused pyridine and pyrimidine ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of bromine at the 6-position of the pyridine ring enhances its reactivity, making it a valuable intermediate for synthesizing various derivatives with pharmacological significance.

Source

The compound can be synthesized through various methods, often involving the bromination of pyridopyrimidine precursors. Recent studies have reported efficient synthetic routes using microwave irradiation to improve yields and reduce reaction times, highlighting the compound's accessibility for research and development purposes .

Classification

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is classified as a bicyclic heterocycle. Its structural formula can be denoted as C8_{8}H6_{6}BrN3_{3}O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. This compound falls under the broader category of nitrogen-containing heterocycles, which are widely studied for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one typically involves several key steps:

  1. Starting Material: The synthesis often begins with 2-aminonicotinonitrile or other substituted pyrimidines.
  2. Bromination: The aromatic ring undergoes bromination to introduce the bromine atom at the 6-position.
  3. Cyclization and Rearrangement: Subsequent steps involve condensation and cyclization reactions, often facilitated by microwave irradiation to enhance efficiency.
  4. Final Product Isolation: The product is purified through crystallization or chromatography techniques.

Technical Details

Recent advancements have demonstrated that using microwave irradiation can significantly enhance reaction yields (up to 98%) while reducing the formation of by-products . This method allows for rapid synthesis under mild conditions compared to traditional heating methods .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one features a fused bicyclic system with distinct nitrogen atoms incorporated into both rings. The specific arrangement of atoms contributes to its unique chemical properties.

Data

  • Molecular Formula: C8_{8}H6_{6}BrN3_{3}O
  • Molecular Weight: Approximately 232.06 g/mol
  • Structural Representation: The compound can be represented in structural diagrams showing bond connectivity and spatial arrangement.
Chemical Reactions Analysis

Reactions

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one participates in various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Condensation Reactions: It can react with amines or other nucleophiles to form more complex structures.
  • Cyclization Reactions: The compound can serve as a precursor for synthesizing other heterocyclic compounds through cyclization processes.

Technical Details

The reactivity of 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one is largely influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the ring system, which can stabilize negative charges during reactions.

Mechanism of Action

Process

The mechanism of action for compounds derived from 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific biological pathways.

Data

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, with minimum inhibitory concentrations ranging from 0.49 to 7.81 µg/mL against various pathogens . This suggests a potential mechanism involving disruption of microbial cell function or metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one and its derivatives are primarily investigated for their potential therapeutic applications:

  • Antimicrobial Agents: Exhibiting broad-spectrum antibacterial and antifungal activities.
  • Anticancer Research: Some derivatives have shown promise as inhibitors of specific kinases involved in cancer progression.
  • Drug Development: Used as building blocks in the synthesis of novel pharmaceuticals targeting various diseases.
Introduction to Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

Structural Significance of the Pyridopyrimidine Scaffold in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine scaffold is a bicyclic nitrogen-rich heterocycle that serves as a privileged structure in drug discovery due to its bioisosteric relationship with purine nucleotides. This scaffold mimics the adenine moiety of ATP, enabling competitive inhibition of kinase ATP-binding sites. Its planar, aromatic structure facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., Phe-723 and Phe-831 in EGFR), while multiple hydrogen-bond acceptors and donors engage in complementary polar interactions [1] [7].

Table 1: Key Pharmacological Applications of Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassBiological TargetTherapeutic ApplicationRepresentative Agents
EGFR InhibitorsEGFRᴡᴛ/EGFRᴛ⁷⁹⁰ᴍNon-small cell lung cancer8a, 8b, 9a [1]
Kinase InhibitorsCDK4/6, mTOR, BCR-ABLBreast cancer, CMLPalbociclib, Vistusertib [3] [7]
DHFR InhibitorsDihydrofolate reductaseAntimicrobial, AnticancerPiritrexim [7]
Topoisomerase I InhibitorsDNA-topoisomerase I complexBroad-spectrum anticancerCompound 9 [6]

The scaffold’s synthetic versatility allows strategic modifications at C-2, C-4, C-6, and C-7 positions, enabling optimization of potency, selectivity, and pharmacokinetic properties. For instance, N-methylation at the N-3 position enhances metabolic stability by blocking oxidative metabolism, while C-6 aryl substitutions exploit deep hydrophobic pockets in kinases [1] [3]. The scaffold’s intrinsic fluorescence also facilitates real-time binding studies, making it invaluable for mechanistic enzymology [7].

Role of Bromine Substitution in Modulating Reactivity and Bioactivity

Bromine substitution at the C-6 position of pyrido[2,3-d]pyrimidin-4(1H)-one (CAS# 155690-79-2; Canonical SMILES: O=c1[nH]cnc2ncc(Br)cc12) confers unique physicochemical and pharmacological properties [8]. The electronegative bromine atom generates a resonance effect that redistributes electron density across the fused ring system, enhancing electrophilicity at C-4 and C-2. This polarization facilitates nucleophilic displacement reactions (e.g., Suzuki coupling, amination) at C-6, making it a versatile synthetic handle for diversification [5] [8].

Table 2: Comparative Effects of Halogen Substitution at C-6 on Key Properties

HalogencLogP*σₚ (Hammett)Common ReactionsBiological Impact
Br1.98+0.23Suzuki, Buchwald-HartwigEnhanced EGFRᴛ⁷⁹⁰ᴍ inhibition (IC₅₀: 0.123 µM) [1]
Cl1.72+0.24Nucleophilic substitutionModerate potency gain vs. EGFRᴡᴛ [1]
F1.15+0.06Electrophilic substitutionImproved membrane permeability [2]
I2.41+0.28Chan-Lam couplingIncreased cytotoxicity (PC-3 cells) [8]

*Calculated for 6-halopyrido[2,3-d]pyrimidin-4(1H)-one using ACD/Percepta [2].

Bromine’s hydrophobic bulk (molar refractivity: 8.88 cm³/mol) enhances interactions with lipophilic enzyme subpockets, contributing to high-affinity target binding. In EGFRᴛ⁷⁹⁰ᴍ inhibitors, 6-bromo derivatives exhibit IC₅₀ values of ~0.1 µM – a 10-fold improvement over chloro analogs – due to optimal van der Waals contacts with Leu-788 and Thr-854 [1]. Additionally, bromine’s role as a hydrogen-bond acceptor (via σ-hole interactions) stabilizes binding with Gly-796 and Cys-797 residues, crucial for overcoming T790M-mediated resistance [1] [7]. The orthogonal substitution vector provided by the C-6 bromine also enables modular derivatization without disrupting core-binding motifs, as demonstrated in the synthesis of biotin carboxylase inhibitors [2].

Historical Development of Pyridopyrimidine-Based Therapeutics

The therapeutic evolution of pyrido[2,3-d]pyrimidines spans four decades, marked by key milestones in oncology and infectious disease:

  • 1980s–1990s: Antifolates and DHFR InhibitorsEarly development focused on dihydrofolate reductase (DHFR) inhibition for anticancer and antimicrobial applications. Piritrexim (6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine) emerged as a non-classical lipophilic antifolate, circumventing transport resistance in methotrexate-resistant tumors. Its synthesis via condensation of ethyl-acetyl-(2,5-dimethoxyphenyl)propionate with 2,4,6-triaminopyrimidine established the first robust route to C6-alkylated analogs [7].

  • 2000s: Kinase Inhibitor RevolutionThe scaffold gained prominence with FDA approval of palbociclib (PD-0332991), a CDK4/6 inhibitor featuring a C2-aminopyridine/C8-cyclopentyl pyridopyrimidine core. This breakthrough validated the scaffold’s capacity for selective kinase inhibition and spurred development of mTOR/PI3K inhibitors (e.g., vistusertib, voxtalisib) and BCR-ABL inhibitors (e.g., PD-173955) [3] [7].

  • 2010s–Present: Targeted Oncology and BeyondThird-generation derivatives address acquired resistance mutations:

  • EGFRᴛ⁷⁹⁰ᴍ inhibitors (e.g., compound 8a from [1]) with 6-bromo substituents showed dual inhibition of wild-type and mutant EGFR (IC₅₀: 0.099–0.123 µM), inducing apoptosis via caspase-3 activation.
  • Topoisomerase I inhibitors (e.g., compound 9 from [6]) demonstrated nanomolar potency via non-camptothecin mechanisms, overcoming lactone instability limitations.Recent synthetic advances, such as Pd-catalyzed cross-coupling of 6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, enable rapid diversification for novel targets like KRAS and FGFRs [7] [8].

Table 3: Evolution of Clinically Impactful Pyridopyrimidine Derivatives

EraCompoundTargetKey Structural FeatureTherapeutic Advance
1980sPiritreximDHFRC6-benzyl, C5-methylOrally active antifolate [7]
2000sPalbociclibCDK4/6C8-cyclopentyl, C2-aminopyridineFirst CDK4/6 inhibitor for ER+ breast cancer [3]
2010sVistusertib (AZD2014)mTORC2,4-bis(3-methylmorpholino)Dual mTORC1/mTORC2 inhibition [3]
2020sEGFR Inhibitor 8aEGFRᴛ⁷⁹⁰ᴍC6-bromo, C7-anilinoOvercame T790M/C797S resistance [1]

The 6-bromopyrido[2,3-d]pyrimidin-4(1H)-one core remains a strategic intermediate in modern drug discovery, enabling next-generation agents through cross-coupling, bioisosteric replacement, and prodrug derivatization [8].

Properties

CAS Number

155690-79-2

Product Name

6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C7H4BrN3O

Molecular Weight

226.033

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)

InChI Key

CEIXKKYHWOYPLV-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=O)NC=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.